molecular formula C13H16O4 B2636469 (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid CAS No. 32022-22-3

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B2636469
CAS No.: 32022-22-3
M. Wt: 236.267
InChI Key: HCIFIHNJOLFAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure that includes both isopropoxy and methoxy functional groups attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

    Enzyme inhibition: Blocking the activity of enzymes involved in inflammation or cancer progression

    Receptor modulation: Altering the signaling pathways mediated by receptors on cell surfaces

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares structural similarities but differs in the position and type of substituents

    2-Methoxyphenyl isocyanate: Another compound with a methoxy group but different functional groups and reactivity

Uniqueness

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy and methoxy groups, along with the acrylic acid moiety, make it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFIHNJOLFAAX-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.